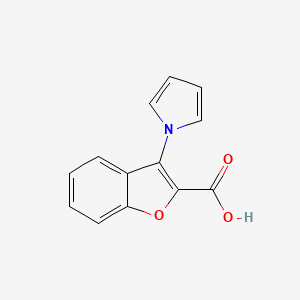

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXQBNFNACZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346771 | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80066-99-5 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific compound, this guide outlines a plausible multi-step approach based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathway leverages the construction of a 3-aminobenzofuran intermediate, followed by the formation of the pyrrole ring.

Proposed Synthetic Pathway

The synthesis of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can be envisioned through a three-step sequence, starting from a substituted salicylonitrile. The key stages involve the formation of the benzofuran ring, introduction of an amino group at the 3-position, subsequent pyrrole ring formation via a Paal-Knorr type reaction, and a final ester hydrolysis.

An In-depth Technical Guide to the Spectroscopic Data of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical properties and detailed spectroscopic data. It also includes a plausible experimental protocol for its synthesis, based on established chemical literature.

Physicochemical Properties

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core, a pyrrole substituent, and a carboxylic acid group. These functional groups contribute to its unique chemical and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₃ | [1][2] |

| Molecular Weight | 227.22 g/mol | [1][2] |

| Melting Point | 255°C | [1] |

| CAS Number | 80066-99-5 | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The following data is for the analogous compound, methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate , in DMSO-d₆.[3] The primary difference for the target carboxylic acid would be the absence of the methyl ester singlet and the presence of a broad singlet for the carboxylic acid proton, typically above 12 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-13.0 (Predicted) | Broad Singlet | 1H | -COOH |

| ~7.80 | Doublet | 1H | Benzofuran H-4 or H-7 |

| ~7.65 | Doublet | 1H | Benzofuran H-7 or H-4 |

| ~7.50 | Triplet | 1H | Benzofuran H-5 or H-6 |

| ~7.35 | Triplet | 1H | Benzofuran H-6 or H-5 |

| ~7.10 | Triplet | 2H | Pyrrole H-α |

| ~6.30 | Triplet | 2H | Pyrrole H-β |

| 3.85 (Ester only) | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

The expected chemical shifts for the carbon atoms are predicted based on typical values for benzofuran, pyrrole, and carboxylic acid moieties.

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~154 | Benzofuran C-7a |

| ~145 | Benzofuran C-3a |

| ~130 | Benzofuran C-5 or C-6 |

| ~125 | Benzofuran C-6 or C-5 |

| ~123 | Benzofuran C-4 |

| ~121 | Pyrrole C-α |

| ~115 | Benzofuran C-7 |

| ~112 | Pyrrole C-β |

| ~110 | Benzofuran C-3 |

| ~108 | Benzofuran C-2 |

Mass Spectrometry (MS) Data (Predicted)

For electrospray ionization (ESI) mass spectrometry, the following ions would be expected.

| m/z Value | Ion |

| 228.06 | [M+H]⁺ |

| 250.04 | [M+Na]⁺ |

| 226.05 | [M-H]⁻ |

| 182.06 | [M-COOH]⁺ or [M-H-CO₂]⁻ |

Fragmentation patterns for benzofuran derivatives often involve the loss of CO and CO₂ from the molecular ion.[4]

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H, C=O, and C-N functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 | O-H stretch (broad, characteristic of carboxylic acid dimer)[5][6] |

| 1710-1760 | C=O stretch (strong, from carboxylic acid)[5][7] |

| 1500-1600 | C=C stretch (aromatic rings) |

| 1210-1320 | C-O stretch (from carboxylic acid) |

| 1000-1100 | C-N stretch |

Experimental Protocols

A plausible synthesis for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid can be adapted from known methods for synthesizing benzofuran-2-carboxylic acid derivatives.[8][9] A common route involves the reaction of a substituted salicylaldehyde with an α-halo ester followed by cyclization and hydrolysis.

Proposed Synthesis of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Step 1: Synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

-

Starting Materials: 2-hydroxy-3-(1H-pyrrol-1-yl)benzaldehyde and ethyl chloroacetate.

-

Reaction: To a solution of 2-hydroxy-3-(1H-pyrrol-1-yl)benzaldehyde in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The resulting intermediate is then cyclized, often in the same pot or after isolation, by heating with a stronger base like sodium ethoxide in ethanol to yield the ethyl ester of the target molecule.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

-

Reaction: Dissolve the purified ethyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1M HCl) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid.

Visualizations

The following diagram illustrates the proposed synthetic workflow.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 3-Pyrrol-1-yl-benzofuran-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. op.niscair.res.in [op.niscair.res.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the NMR and Mass Spectrometry of Pyrrol-Substituted Benzofurans

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of pyrrol-substituted benzofurans. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation using modern spectroscopic techniques is crucial for their development and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of pyrrol-substituted benzofurans in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Experimental Protocol: NMR Sample Preparation

High-quality NMR spectra depend on proper sample preparation. The following is a generalized protocol for preparing samples of pyrrol-substituted benzofurans for NMR analysis.

-

Sample Quantity : Weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of the purified pyrrol-substituted benzofuran derivative.[1]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for N-H protons.[1][2]

-

Dissolution : Dissolve the sample in approximately 0.5–0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

-

Filtration : To remove any particulate matter, filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

-

Referencing : Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) for protons on the pyrrol-substituted benzofuran scaffold are influenced by the substitution pattern and the electronic nature of the substituents.

Table 1: Representative ¹H NMR Chemical Shift Data for Pyrrol-Substituted Benzofuran Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Unsubstituted Pyrrole | N-H | ~8.1 | br s | - | [3] |

| H-2, H-5 | ~6.7 | t | J = 2.6 | [3] | |

| H-3, H-4 | ~6.2 | t | J = 2.6 | [3] | |

| Unsubstituted Benzofuran | H-2 | 7.5-7.6 | d | J = 2.2 | [4] |

| H-3 | 6.6-6.7 | d | J = 2.2 | [4] | |

| H-4, H-7 (Aromatic) | 7.4-7.6 | m | - | [4] | |

| H-5, H-6 (Aromatic) | 7.1-7.3 | m | - | [4] | |

| (5-chlorobenzofuran-2-yl)-3-(5-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | N-H (Pyrrole) | 9.87 | s | - | [5] |

| Pyrrole Protons | 6.12-6.81 | dd | - | [5] | |

| Alkene Protons | 6.31 (d), 7.51 (d) | d | J = 16.2, 16.4 | [5] | |

| Benzofuran Protons | 7.26-7.42 | m | - | [5] |

Note: Chemical shifts are highly dependent on the solvent, concentration, and specific substituents on the rings.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Proton-decoupled spectra show a single peak for each chemically non-equivalent carbon atom. The chemical shifts are sensitive to the electronic environment, with electron-withdrawing groups causing downfield shifts and electron-donating groups causing upfield shifts.[1]

Table 2: Representative ¹³C NMR Chemical Shift Data for Pyrrol-Substituted Benzofuran Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

| Unsubstituted Pyrrole | C-2, C-5 | 118.5 | [1] |

| C-3, C-4 | 108.2 | [1] | |

| Unsubstituted Benzofuran | C-2 | 144.9 | |

| C-3 | 106.6 | ||

| C-3a | 127.5 | ||

| C-4 | 121.3 | ||

| C-5 | 122.8 | ||

| C-6 | 124.2 | ||

| C-7 | 111.4 | ||

| C-7a | 154.9 | ||

| Spiro[benzofuran-3,3'-pyrroles] | Spiro Carbon (C-3) | ~70-80 | [6] |

| Carbonyl Carbon (C-2) | ~170-180 | [6] | |

| Pyrrole Ring Carbons | ~100-150 | [6] | |

| Benzofuran Ring Carbons | ~110-160 | [6] |

Advanced 2D NMR Techniques

For complex structures, 2D NMR experiments are essential for unambiguous signal assignment.[7]

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[2]

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with directly attached carbon signals (¹H-¹³C one-bond couplings).[2]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over two or three bonds (¹H-¹³C long-range couplings), which is critical for connecting different spin systems and identifying quaternary carbons.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Shows through-space correlations between protons that are close to each other, providing insights into the 3D structure and stereochemistry.[2]

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of pyrrol-substituted benzofurans. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of molecular formulas. Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns, which can provide valuable structural information.[8]

Experimental Protocol: MS Sample Preparation

The goal of sample preparation for MS is to isolate the analyte of interest from interfering matrix components like salts and detergents.[9]

-

Concentration : Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol, acetonitrile, or dichloromethane.[10]

-

Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).[10]

-

Additives : For electrospray ionization (ESI), small amounts of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺) in positive ion mode.[10]

-

Filtration : Ensure the final solution is free of particulates by filtering it through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's fluidics.[10]

-

Analysis : The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[11]

Fragmentation Patterns

The fragmentation of pyrrol-substituted benzofurans in the mass spectrometer is influenced by the substitution pattern and the ionization method. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation through characteristic pathways.

-

Benzofuran Core Fragmentation : The benzofuran ring can undergo characteristic cleavages. Protonated benzofuran neolignans often show losses of methanol (MeOH) and carbon monoxide (CO) from side chains upon CID.[12] The formation of a 2-substituted benzofuran fragment ion has been observed in the EI mass spectra of related compounds.[13]

-

Pyrrole Ring Fragmentation : The fragmentation of the pyrrole ring is highly dependent on the substituents at the 2-position.[8] Common fragmentation pathways for 2-substituted pyrroles include the loss of water, aldehydes, and the pyrrole moiety itself from the protonated molecular ion.[8]

-

Side-Chain Cleavage : Substituents on either heterocyclic ring are prone to cleavage. For example, chalcone-like linkers between the rings can undergo cleavage at the enone moiety.[5]

Table 3: Common Fragment Ions and Neutral Losses Observed in Mass Spectra of Pyrrol-Substituted Benzofurans

| Observation | m/z or Neutral Loss | Likely Origin |

| Molecular Ions | [M]⁺˙, [M+H]⁺, [M+Na]⁺ | Parent molecule |

| Neutral Losses | -28 Da (CO) | Cleavage from the benzofuran ring or carbonyl substituents |

| -18 Da (H₂O) | Loss from hydroxyl groups or rearrangement | |

| Fragment Ions | Benzofuranyl cation | Cleavage of the bond linking the two rings |

| Pyrrolyl cation | Cleavage of the bond linking the two rings | |

| RDA-type fragments | Retro-Diels-Alder reaction in the furan ring |

Integrated Analysis Workflow

The structural elucidation of a novel pyrrol-substituted benzofuran is a systematic process that integrates data from multiple spectroscopic techniques. The workflow below illustrates the logical progression from sample synthesis to final structure confirmation.

Caption: Workflow for the synthesis and structural elucidation of pyrrol-substituted benzofurans.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 4. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinicalpub.com [clinicalpub.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS Number: 80066-99-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, in-depth experimental data for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS 80066-99-5) is limited. This guide compiles available information on its properties and structure, and presents generalized experimental approaches for its synthesis and biological evaluation based on established methods for structurally related benzofuran derivatives.

Core Properties and Structure

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core substituted with a pyrrole ring and a carboxylic acid group. Its chemical structure is presented below:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 80066-99-5 | N/A |

| Molecular Formula | C₁₃H₉NO₃ | N/A |

| Molecular Weight | 227.22 g/mol | N/A |

| Melting Point | 255 °C | N/A |

| Physical Form | Solid | N/A |

| InChI Key | YCTXQBNFNACZHO-UHFFFAOYSA-N | N/A |

Potential Synthesis and Characterization

Proposed Experimental Workflow for Synthesis

The following diagram outlines a logical workflow for the synthesis and purification of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid.

Caption: Proposed workflow for the synthesis and purification of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid.

Generalized Experimental Protocol

A generalized protocol for a similar class of compounds involves the following steps:

-

Esterification and Cyclization: A substituted salicylaldehyde is reacted with an ethyl α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction mixture is typically heated under reflux to facilitate the formation of the ethyl benzofuran-2-carboxylate intermediate.

-

Introduction of the Pyrrole Moiety: While specific conditions for the introduction of a pyrrole at the 3-position are not documented for this exact molecule, this could potentially be achieved through various synthetic strategies known for functionalizing the benzofuran ring.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

-

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectroscopic data for the carboxylic acid is not available, the ¹H NMR spectrum for its methyl ester, methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate, has been reported.

Potential Biological Activity and Screening

The biological activity of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has not been specifically reported. However, the benzofuran scaffold is a common motif in a wide range of biologically active compounds. Therefore, it is plausible that this compound may exhibit interesting pharmacological properties.

Known Activities of Structurally Related Compounds

Benzofuran derivatives have been reported to possess a variety of biological activities, including:

-

Anticancer: Some benzofuran derivatives have shown potent inhibitory activity against various cancer cell lines.

-

Antifungal: The benzofuran nucleus is present in some antifungal agents.

-

Anti-inflammatory: Certain compounds containing the benzofuran scaffold have demonstrated anti-inflammatory properties.

-

Ischemic Cell Death Inhibition: Substituted benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death.

Proposed Biological Evaluation Workflow

Given the known activities of related compounds, a logical workflow for the initial biological evaluation of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is proposed below.

A Technical Guide to the Biological Activity Screening of Novel Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the screening methodologies and biological activities of novel benzofuran derivatives. Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, serves as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological properties.[1][2] This document synthesizes current research on the anticancer, antimicrobial, and anti-inflammatory activities of these compounds, offering a comprehensive resource for professionals in drug discovery and development.[3][4]

Recent advancements have highlighted the therapeutic potential of benzofuran derivatives in combating a variety of diseases, from infectious agents and inflammatory conditions to various forms of cancer.[1][5][6] The specific substitutions on the benzofuran core are crucial in determining the cytotoxic activity of these compounds.[2]

Anticancer Activity

Novel benzofuran derivatives have shown significant promise as anticancer agents, exhibiting potent activity against a range of cancer cell lines.[2][6] These compounds can induce apoptosis, inhibit tumor proliferation, and arrest the cell cycle.[7][8] Halogenated derivatives and hybrid molecules, in particular, have demonstrated notable anticancer efficacy.[2][7]

The following table summarizes the in vitro cytotoxic activity of various novel benzofuran derivatives against several human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Compound 1 | K562 (leukemia), HL60 (leukemia) | 5, 0.1 | [2] |

| Compound 17i | MCF-7 (breast), MGC-803 (gastric), H460 (lung), A549 (lung), THP-1 (leukemia) | 2.90, 5.85, 2.06, 5.74, 6.15 | [9] |

| Compound 4g | HCC1806 (breast), HeLa (cervical) | 5.93, 5.61 | [8] |

| Compound 4d | HCC1806 (breast) | 17.13 | [8] |

| Compound 16 | A549 (lung), SGC7901 (gastric) | 0.12, 2.75 | [3][10] |

| Compounds 11 and 12 | Various cancer cells | 8.57–16.27 | [10] |

Antimicrobial Activity

Benzofuran derivatives have also been identified as potent antimicrobial agents with broad-spectrum activity against various bacterial and fungal pathogens.[1][11] The antimicrobial efficacy is influenced by the structural features of the derivatives, such as the presence of aza-benzofuran structures, which may enhance interactions with bacterial membranes.[5]

This table presents the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for different benzofuran derivatives against a selection of microbial strains.

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |

| Compound 1 | Salmonella typhimurium, Escherichia coli, Staphylococcus aureus | 12.5, 25, 12.5 | - | [5] |

| Compound 2 | Staphylococcus aureus | 25 | - | [5] |

| Compound 5 | Penicillium italicum | 12.5 | - | [5] |

| Compound 6 | Penicillium italicum, Colletotrichum musae | 12.5–25 | - | [5] |

| Compounds 6a, 6b, 6f | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | as low as 6.25 | - | [1] |

| Compound V40 | Xanthomonas oryzae pv oryzae (Xoo), Xanthomonas oryzae pv oryzicola (Xoc), Xanthomonas axonopodis pv citri (Xac) | - | 0.28, 0.56, 10.43 | [12] |

| Compounds V5, V9, V21, V37, V40 | Xanthomonas axonopodis pv citri (Xac) | - | 8.64, 9.54, 9.01, 6.43, 10.43 | [13] |

| Compounds V37, V40 | Xanthomonas oryzae pv oryzicola (Xoc) | - | 1.00, 0.56 | [13] |

Anti-inflammatory Activity

Several novel benzofuran derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][14]

The table below details the IC50 values for the inhibition of nitric oxide production and the percentage of edema inhibition for various benzofuran derivatives.

| Compound/Derivative | Assay | IC50 (µM) | % Inhibition of Edema (at 2h) | Reference(s) |

| Compound 1 | NO Inhibition | 17.3 | - | [5] |

| Compound 4 | NO Inhibition | 16.5 | - | [5] |

| Compound 2 | NO Inhibition | 31.5 | - | [5] |

| Compound 3 | NO Inhibition | 16.5 | - | [5] |

| Compound 6b | Carrageenan-induced paw edema | - | 71.10% | [1][15] |

| Compound 6a | Carrageenan-induced paw edema | - | 61.55% | [1] |

| Compound 16 | NO Inhibition | 5.28 | - | [3][10] |

| Compounds 18, 22 | NO Inhibition | < 10 | - | [10] |

| Compounds 5, 9, 24 | NO Inhibition | < 20 | - | [10] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to evaluate the biological activities of novel benzofuran derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[2]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a suitable culture medium.

-

Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified duration (e.g., 24 to 72 hours).

-

MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are subsequently dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Caption: Workflow of the MTT assay for assessing anticancer activity.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 1 × 10^6 cfu/mL).[5]

-

Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi) within a 96-well microplate.[5]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: Negative (DMSO) and positive (e.g., ciprofloxacin for bacteria, carbendazim for fungi) controls are included.[5]

-

Incubation: The microplate is incubated under conditions appropriate for the growth of the specific microorganism (e.g., 24 hours at 27°C for bacteria, 48 hours at 27°C for fungi).[5]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism. A resazurin-based assay can be used to aid in the visualization of microbial growth.[5]

Caption: Workflow for MIC determination using the broth microdilution assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[5]

-

Cell Culture: Macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with LPS to induce the production of NO.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Griess Assay: The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

-

IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated.

Caption: Signaling pathway and experimental workflow for the NO inhibition assay.

Conclusion

Novel benzofuran derivatives represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the discovery and development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.[1][2]

References

- 1. jopcr.com [jopcr.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [PDF] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | Semantic Scholar [semanticscholar.org]

- 15. jopcr.com [jopcr.com]

In silico docking studies of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Starting the Search

I've initiated comprehensive Google searches for information on the synthesis, properties, and known bioactivities of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid. Concurrently, I'm exploring potential protein targets using its structural motifs as a guide. Initial results are promising, offering a good starting point for further investigation.

Developing the Framework

I'm now focusing on in-depth research into in silico docking best practices. I'm exploring different docking software options, comparing their algorithms and identifying methods for validation. Simultaneously, I'm compiling resources for the technical guide, aiming to provide thorough documentation and clear methodologies for each step. My goal is to create a detailed, yet accessible, guide.

Launching the Research

I'm now diving into the synthesis, properties, and bioactivity of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, searching for protein targets based on its structure and any known effects. I'm actively seeking available crystal structures in the PDB. Simultaneously, I'm researching docking protocols and best practices, looking at different software options and validation methods. I'm also gathering resources, like articles and tutorials, to build a solid foundation for the technical guide's citations and references. My focus is on creating a robust and well-cited document.

Defining the Approach

I'm currently structuring a detailed technical guide on docking studies for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid. The plan involves an introduction and a thorough explanation of in silico docking, including software and methods. This initial section will lay the groundwork.

Analyzing Potential Targets

I've progressed to identifying potential pharmacological targets. Based on initial research, the known activities of benzofuran derivatives point toward anticancer and anti-inflammatory roles. I'm focusing on well-characterized proteins with available crystal structures, such as COX, VEGFR, and EGFR. I'm confident that this selection will make the docking study insightful.

Detailing the Methodology

I'm now fully immersed in the methodology section, dividing it into ligand and receptor preparation. I'm focusing on providing practical, step-by-step instructions. For the ligand, I'll explain how to obtain and prepare its 3D structure. The receptor preparation section will highlight selecting a suitable protein structure, removing water molecules, adding hydrogens, and defining the docking grid box. I'll make sure to note the importance of resolution and the presence of a co-crystallized ligand for validation of the study.

Finalizing the Protocol

I've just finalized the detailed methodology section. It includes clear, step-by-step instructions for ligand and receptor preparation, grid box definition, and running the docking simulation. Importantly, I've incorporated a section on docking validation, including redocking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD). This ensures the reliability of the protocol.

Expanding Target Scope

I've broadened the target scope to include COX, VEGFR, and EGFR, as well as several cancer-related kinases. I'm focusing on targets with crystal structures available in PDB, for which I can validate the docking protocol. I'm prioritizing accuracy, and making sure the guide is applicable to various active compounds.

Refining the Workflow

I'm now integrating the validation step into the core methodology, ensuring its central importance. The protocol now includes detailed instructions for redocking the co-crystallized ligand and interpreting RMSD values for protocol reliability. I'm also preparing to create visual aids like workflow diagrams and decision trees to clarify complex steps.

Potential Therapeutic Targets for Pyrrol-Benzofuran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrol-benzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the potential therapeutic targets of pyrrol-benzofuran derivatives, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Overview of Therapeutic Targets

Pyrrol-benzofuran compounds have demonstrated a broad spectrum of pharmacological activities, implicating their interaction with a variety of biological targets. These activities range from anticancer and anti-inflammatory to neuroprotective and antimicrobial, highlighting the versatility of this chemical scaffold. The primary therapeutic targets identified for pyrrol-benzofuran derivatives are summarized below.

Anticancer Targets

The anticancer potential of pyrrol-benzofuran compounds is one of the most extensively explored areas. These compounds have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinases (RTKs)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrrol-benzofuran derivatives have emerged as promising inhibitors of FLT3.

Quantitative Data: FLT3 Inhibition

| Compound ID | Target | Cell Line | IC50 (µM) | Citation |

| 12e (Spiro[benzofuran-3,3'-pyrrole]) | FLT3 | - | 2.5 | [1] |

Experimental Protocol: In Vitro FLT3 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against FLT3 kinase.

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant FLT3 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal, which is proportional to the amount of ADP formed, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: FLT3 in Acute Myeloid Leukemia

Activation of FLT3, either by its ligand or through activating mutations, triggers several downstream signaling pathways that promote cell proliferation and survival in AML.

References

The Fulcrum of Potency: A Technical Guide to the Structure-Activity Relationship of Benzofuran-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a fused benzene and furan ring system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Among its varied derivatives, benzofuran-2-carboxylic acids and their analogues have emerged as a particularly fruitful area of investigation, yielding compounds with significant antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzofuran-2-carboxylic acid derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Antimicrobial Activity: Targeting Microbial Proliferation

Benzofuran-2-carboxylic acid derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[1][7][8] The antimicrobial potency is intricately linked to the nature and position of substituents on both the benzofuran core and the carboxylic acid moiety.

Key Structural Insights for Antimicrobial Activity

The core structure-activity relationship for antimicrobial agents suggests that the introduction of specific functional groups can significantly enhance efficacy. For instance, the incorporation of a 1,2,3-triazole moiety to the benzofuran-2-carboxylate scaffold has been shown to yield compounds with moderate to good antimicrobial activity.[9] Notably, electron-withdrawing groups, such as chloro substituents, on the benzofuran ring have been observed to remarkably contribute to the bioactivity.[9] Furthermore, substituents like methoxy, methyl, and fluoro have also been associated with improved antibacterial and moderate antifungal activity.[9]

Another key observation is the importance of a hydroxyl group at the C-6 position of the benzofuran ring. Compounds bearing this feature exhibit excellent antibacterial activities, whereas blocking this hydroxyl group leads to a loss of activity.[1]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative benzofuran-2-carboxylic acid derivatives against various microbial strains.

| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |

| Series 1 | H | H | -CO-NH-(thiazole) | S. aureus | 62.5 | [1] |

| H | H | -CO-NH-(pyrazole) | E. coli | 25 (inhibitory zone) | [1] | |

| H | 6-OH | -Ph | Various strains | 0.78-3.12 | [1] | |

| Series 2 | H | H | -CONH-CH2-COOH | B. subtilis | 6.25 | [4] |

| H | H | -CONH-CH2-CO-NH-Ph | S. aureus | 6.25 | [4] | |

| Series 3 | H | H | -(1,2,3-triazole)-Ph-4-F | S. aureus | Moderate | [9] |

| 5-Cl | H | -(1,2,3-triazole)-Ph-4-OCH3 | E. coli | Good | [9] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and benzofuran-2-carboxylic acid derivatives have shown promise as potent anti-inflammatory agents.[5] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Key Structural Insights for Anti-inflammatory Activity

SAR studies in this area indicate that modifications to the core structure can lead to significant improvements in anti-inflammatory potency. For example, the presence of a double bond between C-2 and C-3 has been associated with superior anti-inflammatory activity.[10] Furthermore, the introduction of bromine as a substituent has been highlighted as important for the anti-inflammatory effect of certain fluorinated benzofuran derivatives.[5] The conversion of the carboxylic acid moiety to a five-membered heterocyclic ring, such as an oxadiazole, has also been found to increase anti-inflammatory activity.[11]

Quantitative Analysis of Anti-inflammatory Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for the inhibition of NO production and COX activity by selected benzofuran-2-carboxylic acid derivatives.

| Compound ID | R1 | R2 | R3 | Assay | IC50 (µM) | Reference |

| Compound 1 | - | - | - | NO Inhibition (LPS-stimulated RAW 264.7) | 17.31 | [10] |

| Compound 3 | - | - | - | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [10] |

| Fluorinated Benzofuran 1 | Br | COOH | F | IL-6 Inhibition | 1.2 - 9.04 | [5] |

| Fluorinated Benzofuran 2 | Br | COOEt | F | NO Inhibition | 2.4 - 5.2 | [5] |

| Benzofuran amide 6b | - | - | - | Carrageenan-induced paw edema (% inhibition at 2h) | 71.10% | [4][12] |

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The anticancer potential of benzofuran-2-carboxylic acids is a rapidly evolving field of research, with derivatives demonstrating cytotoxicity against a variety of cancer cell lines.[2][3][6] These compounds can induce cell cycle arrest and apoptosis through various mechanisms, including the inhibition of crucial signaling pathways like NF-κB.[13]

Key Structural Insights for Anticancer Activity

The SAR for anticancer activity reveals several important trends. The presence of a N-(substituted)phenylamide group at the 2-position of the benzofuran ring has yielded potent cytotoxic agents.[13] Specifically, a hydroxyl group on the N-phenyl ring, as seen in benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, has been identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity.[13] Furthermore, the introduction of a bromoacetyl substituent has been shown to increase cytotoxicity.[14] For some derivatives, a bromine atom and an ester or carboxylic acid group were found to inhibit cancer cell proliferation.[5]

Quantitative Analysis of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzofuran-2-carboxylic acid derivatives against various human cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3m | H | H | -CONH-Ph-4-OH | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar | [13] |

| Compound 44b | - | - | - | MDA-MB-231 (breast) | 2.52 | [6] |

| Compound 9e | 5-Br | - | Ureido-benzoic acid | MDA-MB-231 (breast) | 2.52 | [15] |

| Compound 1e | - | - | Bromoacetyl group | K562, HeLa, MOLT-4 | >50% inhibition at 100 µM | [14] |

| Fluorinated Benzofuran 1 | Br | COOH | F | HCT116 | 19.5 | [5] |

| Fluorinated Benzofuran 2 | Br | COOEt | F | HCT116 | 24.8 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of key experimental protocols frequently cited in the study of benzofuran-2-carboxylic acids.

General Synthesis of Benzofuran-2-Carboxylic Acids

A common and efficient method for synthesizing benzofuran-2-carboxylic acids is the microwave-assisted Perkin rearrangement of 3-halocoumarins.[16]

Protocol:

-

Starting Material: A 3-bromocoumarin derivative.

-

Reagents: Sodium hydroxide in ethanol.

-

Procedure: The 3-bromocoumarin is added to a microwave vessel with ethanol and sodium hydroxide. The vessel is sealed and subjected to microwave irradiation (e.g., 300W at 79°C for 5 minutes) with stirring.

-

Work-up: The reaction mixture is concentrated, and the crude product is dissolved in water. The aqueous solution is then acidified (e.g., with 2M HCl) to precipitate the benzofuran-2-carboxylic acid.

-

Purification: The precipitate is collected by vacuum filtration, washed with water, and can be further purified by recrystallization.[16]

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of benzofuran-2-carboxylic acids.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates.[10]

Protocol:

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A growth indicator like resazurin may be used to aid visualization.[10]

Antimicrobial Screening Workflow

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Activity Assay (NO Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10]

Protocol:

-

Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.

-

Stimulation: The cells are then stimulated with LPS to induce NO production.

-

NO Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined. A cell viability assay (e.g., MTT) is also performed to rule out cytotoxicity.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[17]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the benzofuran derivatives for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17]

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[17]

Structure-Activity Relationship Logic

Caption: Logical flow of structure-activity relationship analysis for benzofuran derivatives.

Conclusion

The benzofuran-2-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its structure-activity relationships has provided valuable insights into the key structural features that govern its antimicrobial, anti-inflammatory, and anticancer activities. This guide has synthesized the current understanding of these relationships, presenting quantitative data and detailed experimental protocols to aid researchers in the rational design of more potent and selective benzofuran-based drugs. Future investigations will likely focus on further elucidating the mechanisms of action and optimizing the pharmacokinetic properties of these compelling molecules.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jopcr.com [jopcr.com]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 11. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 12. jopcr.com [jopcr.com]

- 13. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Discovery and synthesis of novel heterocyclic compounds for drug discovery

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Heterocyclic Compounds for Drug Discovery

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Their structural complexity and capacity for multi-point interactions make them privileged scaffolds in modern drug discovery. This guide provides a comprehensive overview of the key stages involved in the discovery and synthesis of novel heterocyclic compounds, with a particular focus on pyrazole-based derivatives as a case study. We will delve into synthetic methodologies, biological evaluation, and the elucidation of their mechanism of action, providing researchers and drug development professionals with a practical framework for their own discovery programs.

Synthetic Strategies for Novel Heterocyclic Scaffolds

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, enabling the exploration of new chemical space and the generation of diverse compound libraries. A multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Combinatorial Synthesis and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful approaches for the rapid generation of large libraries of heterocyclic compounds. These strategies employ a building block approach, where a central scaffold is systematically decorated with a variety of substituents to create a diverse collection of molecules. This allows for the efficient exploration of structure-activity relationships (SAR) and the identification of initial hits.

Multi-Component Reactions (MCRs)

Multi-component reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are particularly well-suited for the synthesis of heterocyclic libraries. The Hantzsch pyridine synthesis and the Biginelli reaction are classic examples of MCRs that have been extensively used in drug discovery.

C-H Activation and Cross-Coupling Reactions

Modern synthetic methods, such as C-H activation and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), have revolutionized the synthesis of complex heterocyclic systems. These methods allow for the direct functionalization of heterocyclic cores with a high degree of precision and efficiency, facilitating the late-stage modification of lead compounds.

Case Study: Pyrazole-Based Kinase Inhibitors

Pyrazole-containing compounds have emerged as a significant class of therapeutics, with several approved drugs and numerous clinical candidates targeting a range of diseases, including cancer and inflammatory disorders. Their ability to act as bioisosteres for other functional groups and to form key hydrogen bond interactions with protein targets contributes to their success.

Synthesis of a Pyrazole-Based Kinase Inhibitor

A common route for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following is a representative experimental protocol for the synthesis of a generic pyrazole-based kinase inhibitor.

Experimental Protocol: Synthesis of a 1,5-diarylpyrazole

-

Step 1: Synthesis of the 1,3-dicarbonyl intermediate. To a solution of an appropriate acetophenone (1.0 eq.) in a suitable solvent such as THF, is added a base like sodium hydride (1.2 eq.) at 0 °C. The mixture is stirred for 10 minutes, followed by the dropwise addition of an ester (1.1 eq.). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Cyclization to form the pyrazole ring. The 1,3-dicarbonyl intermediate (1.0 eq.) and a substituted hydrazine hydrochloride (1.1 eq.) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired 1,5-diarylpyrazole.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized compounds are typically screened against a panel of kinases to determine their inhibitory activity and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

Table 1: Inhibitory Activity of Pyrazole Analogs against Target Kinase

| Compound | R1 Group | R2 Group | IC50 (nM) |

| 1a | -H | -Phenyl | 250 |

| 1b | -CH3 | -Phenyl | 175 |

| 1c | -Cl | -Phenyl | 98 |

| 1d | -H | -Pyridyl | 120 |

| 1e | -Cl | -Pyridyl | 45 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Reagents Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP tracer, and an europium-labeled antibody in the assay buffer.

-

Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add the kinase, tracer, and antibody solution to the wells of a 384-well plate. Then, add the diluted compounds to the respective wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two wavelengths (emission from the tracer and the europium donor).

-

Data Analysis: The ratio of the two emission signals is calculated and used to determine the degree of inhibition. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Workflows and Pathways

Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes in drug discovery.

Caption: Drug discovery workflow from synthesis to preclinical candidate.

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

The discovery and synthesis of novel heterocyclic compounds remain a vibrant and highly productive area of research in drug discovery. The integration of modern synthetic methods, high-throughput screening, and a deep understanding of disease biology is essential for the successful development of new medicines. The pyrazole scaffold serves as a compelling example of how a privileged heterocyclic core can be elaborated to generate potent and selective inhibitors of important drug targets. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for innovative heterocyclic chemistry to deliver the next generation of therapeutics.

Physicochemical Characterization of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document outlines key physical and chemical data, provides detailed experimental protocols for their determination, and presents logical workflows for a structured characterization process.

Core Physicochemical Data

The fundamental properties of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid are summarized below. While some data is available from vendors, other key parameters such as solubility and pKa require experimental determination.

| Property | Value | Source |

| CAS Number | 80066-99-5 | [1] |

| Molecular Formula | C₁₃H₉NO₃ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 255°C | [1] |

| Solubility | Data not publicly available. Expected to be soluble in organic solvents like DMSO, acetone, and methanol.[3] Aqueous solubility is likely pH-dependent. | |

| pKa | Data not publicly available. The pKa of the parent scaffold, benzofuran-2-carboxylic acid, is approximately 3.12.[4] The value for the title compound may be influenced by the pyrrole substituent. |

Spectroscopic Profile (Expected)

Detailed spectroscopic data is essential for structural confirmation and purity assessment. Based on the chemical structure and general principles of spectroscopy, the following characteristics are anticipated.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran and pyrrole rings. A characteristic, deshielded singlet for the carboxylic acid proton is expected around 12 ppm, though this can be broad and solvent-dependent.[5] |

| ¹³C NMR | Resonances for the carbon atoms of the two heterocyclic ring systems. The carboxyl carbon typically appears in the downfield region of the spectrum (165-185 ppm).[5] |

| IR Spectroscopy | A very broad O-H stretching band from the carboxylic acid dimer is expected in the 2500-3300 cm⁻¹ region.[5] A strong carbonyl (C=O) stretching absorption should appear between 1710 cm⁻¹ and 1760 cm⁻¹.[5] |

| Mass Spectrometry | In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak. In negative ion mode, this would be the [M-H]⁻ ion. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M–OH]) and the loss of the entire carboxyl group ([M–CO₂H]).[6] |

Experimental Workflows & Protocols

A systematic approach is crucial for the accurate and reproducible characterization of a chemical entity. The following diagram illustrates a general workflow for this process.

Caption: Workflow for physicochemical characterization.

Detailed Experimental Protocols

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The tube is placed in a calibrated digital melting point apparatus.

-

The temperature is increased at a rapid rate (e.g., 10-15°C/min) for an initial approximate determination.

-

The measurement is repeated with a fresh sample, this time increasing the temperature slowly (1-2°C/min) near the expected melting point.

-

The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

2. Solubility Determination (Shake-Flask Method)

-

Objective: To quantify the solubility of the compound in various aqueous and organic solvents.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove undissolved solids.

-

The concentration of the compound in the clear supernatant/filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

3. pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant of the carboxylic acid functional group.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if required for solubility).

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

4. Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid powder is placed directly onto the ATR crystal.

-

Acquisition: A background spectrum of the empty crystal is recorded first. The sample spectrum is then acquired over a range of approximately 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[5][7]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source.

-

Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. The high-resolution measurement provides a highly accurate mass, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions, aiding in structural elucidation.[8][9]

-

Logical Relationships in Compound Characterization

The relationship between a compound's structure and its observable properties is fundamental. The following diagram illustrates how the defined chemical structure logically dictates the expected analytical outcomes.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 3-Pyrrol-1-yl-benzofuran-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Benzofuran-2-carboxylic acid | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in drug discovery and preclinical development, understanding the behavior of a compound in this medium is paramount for generating reliable and reproducible data. This document offers detailed experimental protocols and data presentation frameworks to guide researchers in assessing the viability of this compound for their screening and development pipelines.

Introduction: The Pivotal Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely utilized in drug discovery for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds. Its miscibility with water and many organic solvents makes it an ideal vehicle for the preparation of high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays. However, the physical and chemical properties of a compound in DMSO, namely its solubility and stability, are critical parameters that can significantly impact the quality and interpretation of experimental results.

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, a molecule incorporating a benzofuran scaffold, a pyrrole ring, and a carboxylic acid moiety, presents a unique set of physicochemical characteristics. This guide outlines the necessary experimental procedures to thoroughly characterize its behavior in DMSO.

Physicochemical Properties of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid

A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C13H9NO3 | |

| Molecular Weight | 227.22 g/mol | |

| Appearance | Solid | |

| Melting Point | 255°C | |

| CAS Number | 80066-99-5 |

Solubility in DMSO: A Quantitative Assessment

Determining the maximum solubility of a compound in DMSO is a critical first step in its experimental lifecycle. This information dictates the maximum achievable concentration for stock solutions and informs the design of subsequent dilution series for biological assays.

Experimental Protocol: Kinetic Solubility Assessment in DMSO

This protocol outlines a common method for determining the kinetic solubility of a compound in DMSO at room temperature.

Materials:

-

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 5-10 minutes.

-

Visually inspect for undissolved solid. If fully dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed.

-

-

Equilibration:

-

Incubate the resulting suspension at a controlled room temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

-

Quantification of Solubilized Compound:

-

Carefully transfer a known volume of the clear supernatant to a clean tube.

-

Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., acetonitrile or methanol) for HPLC analysis.

-

Prepare a standard curve of the compound in the same solvent.

-

Analyze the diluted supernatant samples and the standard curve samples by HPLC.

-

Calculate the concentration of the compound in the original DMSO supernatant based on the standard curve. This value represents the kinetic solubility.

-

dot

Caption: Workflow for Kinetic Solubility Determination.

Stability in DMSO: Ensuring Compound Integrity

The stability of a compound in a DMSO stock solution is crucial for the reliability of screening data. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new entities with potentially confounding biological activities.

Factors Influencing Stability in DMSO

Several factors can influence the stability of a compound in DMSO:

-